N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
Properties
IUPAC Name |
2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-6-14(7-4-11)23(21,22)18(10-16(19)20)15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHNGNBKBDMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The resulting product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide-glycine hybrids, differing primarily in substituent groups. Key comparisons are summarized below:
Substituent Variations and Molecular Properties
† Estimated based on analogs in –10.
Functional Implications
- Bioactivity : Sulfonamide-glycine hybrids are explored for antimicrobial and enzyme-inhibitory properties. For instance, N-p-Tosylglycine serves as a precursor for antibacterial metal complexes , while dichlorophenyl analogs (e.g., ) may exhibit enhanced cytotoxicity due to halogenation.
- Solubility : Methoxy-substituted derivatives (e.g., ) demonstrate improved aqueous solubility compared to chlorinated or methylated variants, critical for pharmaceutical applications.
Biological Activity
N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonyl glycine derivative with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₆ClNO₄S
- Molecular Weight : Approximately 335.81 g/mol
- CAS Number : 592470-83-2
The compound features a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety, which significantly influences its biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antibacterial Activity : The compound has shown potential against different bacterial strains.
- Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- Anti-inflammatory Properties : Evidence suggests it could reduce inflammation in biological models.
- Anticancer Potential : Initial findings indicate the compound may exhibit cytotoxic effects on cancer cell lines.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Sulfonamide : Reaction between 4-methylphenylsulfonyl chloride and glycine derivatives.
- Chlorination : Introduction of the chloro group at the para position of the phenyl ring.
- Purification : Utilizing techniques such as recrystallization or chromatography to obtain pure product.
Antibacterial Activity
A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 64 | Staphylococcus aureus |
| Control (Standard Antibiotic) | 8 | Staphylococcus aureus |
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound demonstrated competitive inhibition against AChE with an IC₅₀ value of 50 µM, indicating a moderate potential for therapeutic use in neurodegenerative diseases.
The proposed mechanism for its biological activity includes:
- Binding Affinity : The unique positioning of the chloro and methyl groups enhances binding to specific biological targets.
- Oxidative Stress Induction : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to apoptosis.
Q & A
Q. What are the standard synthetic routes for N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves a two-step process:
Sulfonylation : Reacting 4-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Glycine Conjugation : Coupling the intermediate with glycine derivatives (e.g., methyl glycinate) via nucleophilic substitution or carbodiimide-mediated coupling .
Critical Parameters :
- Temperature control (20–40°C for sulfonylation, 60–80°C for glycine conjugation).
- Solvent choice (dichloromethane or acetonitrile for solubility).
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical spectral markers?
- Methodological Answer :
Q. What are the documented biological targets and mechanisms of action for sulfonyl glycine derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use in vitro assays (e.g., cyclooxygenase-2 inhibition measured via fluorometric kits) to evaluate anti-inflammatory potential. Competitive binding studies with purified enzymes .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values). Molecular docking (AutoDock Vina) to predict binding to bacterial efflux pumps .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized structures) and experimental X-ray crystallography data?
- Methodological Answer :
- Refinement Techniques : Use SHELXL for high-resolution refinement, applying restraints for disordered atoms or twinning corrections (TWIN/BASF commands) .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for packing analysis. Compare hydrogen-bonding networks in DFT vs. crystallographic models .
Q. What strategies optimize solubility and stability in biological assays without structural modification?
- Methodological Answer :
| Strategy | Protocol |
|---|---|
| Co-solvents | Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 10 mM). |
| pH Adjustment | Prepare buffered solutions (pH 7.4 PBS) to minimize hydrolysis of sulfonamide bonds . |
| Nanoformulation | Encapsulate in liposomes (e.g., DOPE:CHEMS 7:3 ratio) for enhanced cellular uptake . |
Q. What advanced crystallographic refinement techniques in SHELXL address disorder or twinning in this compound’s crystal structure?
- Methodological Answer :
- Twinning : Use TWIN/BASF commands with HKLF5 data format. Refine twin fractions iteratively.
- Disorder Modeling : Split atoms (PART -1/0/1) and apply similarity restraints (SIMU/SADI) to overlapping electron density regions. Validate with R1/Rfree convergence .
Q. How does the electronic environment of the sulfonamide moiety affect reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group activates the glycine α-carbon for nucleophilic attack. Kinetic studies (e.g., with amines or thiols) show accelerated substitution in polar aprotic solvents (DMF, DMSO) .
- Steric Effects : Bulky aryl groups (e.g., 4-chloro-2-methylphenyl) reduce reaction rates, requiring higher temperatures (80–100°C) .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and MS data suggesting impurities vs. structural isomers?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish ortho/meta substituents on aromatic rings) .
- High-Resolution MS : Confirm exact mass (Δ < 5 ppm) to rule out isobaric interference.
- HPLC-PDA : Check for co-eluting peaks with UV spectra matching synthetic byproducts (e.g., unreacted sulfonyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
